Chlorobenzene-d5
Chlorobenzene-d5
Chlorobenzene-d5 is a deuterated derivative of chlorobenzene having an isotopic purity of 99atom%D. 1HNMR (Proton Nuclear Magnetic Resonance) and 2HNMR (Deuterium NMR) spectra of chlorobenzene-d5 were studied in liquid crystal solvents to evaluate the quadrupolar coupling constants (DQCC) and the asymmetry parameters (η) for the deuterons. Values reported were as: DQCCortho = 180kHz, ηortho = 0.06, DQCCmeta = 174kHz, ηmeta = 0.09, DQCCpara= 182kHz, ηPara = 0.06].
Chlorobenzene-d5 may be used as an internal standard for the high molecular weight and low volatility compounds in thermal desorption/gas chromatography/mass spectrometry (TD/GC/MS) analysis.
Chlorobenzene-d5 may be used as an internal standard for the high molecular weight and low volatility compounds in thermal desorption/gas chromatography/mass spectrometry (TD/GC/MS) analysis.
Brand Name:
Vulcanchem
CAS No.:
3114-55-4
VCID:
VC20829234
InChI:
InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
SMILES:
C1=CC=C(C=C1)Cl
Molecular Formula:
C6H5Cl
Molecular Weight:
117.59 g/mol
Chlorobenzene-d5
CAS No.: 3114-55-4
Cat. No.: VC20829234
Molecular Formula: C6H5Cl
Molecular Weight: 117.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Chlorobenzene-d5 is a deuterated derivative of chlorobenzene having an isotopic purity of 99atom%D. 1HNMR (Proton Nuclear Magnetic Resonance) and 2HNMR (Deuterium NMR) spectra of chlorobenzene-d5 were studied in liquid crystal solvents to evaluate the quadrupolar coupling constants (DQCC) and the asymmetry parameters (η) for the deuterons. Values reported were as: DQCCortho = 180kHz, ηortho = 0.06, DQCCmeta = 174kHz, ηmeta = 0.09, DQCCpara= 182kHz, ηPara = 0.06]. Chlorobenzene-d5 may be used as an internal standard for the high molecular weight and low volatility compounds in thermal desorption/gas chromatography/mass spectrometry (TD/GC/MS) analysis. |
|---|---|
| CAS No. | 3114-55-4 |
| Molecular Formula | C6H5Cl |
| Molecular Weight | 117.59 g/mol |
| IUPAC Name | 1-chloro-2,3,4,5,6-pentadeuteriobenzene |
| Standard InChI | InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D |
| Standard InChI Key | MVPPADPHJFYWMZ-RALIUCGRSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])Cl)[2H])[2H] |
| SMILES | C1=CC=C(C=C1)Cl |
| Canonical SMILES | C1=CC=C(C=C1)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator